(2S)-2-[[(2S)-6-Amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid
(2S)-2-[[(2S)-6-Amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid
Brand Name:
Vulcanchem
CAS No.:
19941-13-0
VCID:
VC0034850
InChI:
InChI=1S/C98H138N26O29S/c1-154-40-33-66(115-85(140)61(19-7-9-34-99)112-91(146)68(42-54-25-27-57(126)28-26-54)120-93(148)73-22-12-37-122(73)77(128)50-108-83(138)64(29-31-78(129)130)111-82(137)59(101)45-80(133)134)89(144)114-65(30-32-79(131)132)88(143)119-70(44-56-48-104-52-109-56)92(147)117-67(41-53-15-3-2-4-16-53)90(145)113-63(21-11-36-105-98(102)103)86(141)118-69(43-55-47-106-60-18-6-5-17-58(55)60)84(139)107-49-76(127)110-72(51-125)95(150)124-39-14-24-75(124)96(151)123-38-13-23-74(123)94(149)116-62(20-8-10-35-100)87(142)121-71(97(152)153)46-81(135)136/h2-6,15-18,25-28,47-48,52,59,61-75,106,125-126H,7-14,19-24,29-46,49-51,99-101H2,1H3,(H,104,109)(H,107,139)(H,108,138)(H,110,127)(H,111,137)(H,112,146)(H,113,145)(H,114,144)(H,115,140)(H,116,149)(H,117,147)(H,118,141)(H,119,143)(H,120,148)(H,121,142)(H,129,130)(H,131,132)(H,133,134)(H,135,136)(H,152,153)(H4,102,103,105)/t59-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-/m0/s1
SMILES:
CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CO)C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C8CCCN8C(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N
Molecular Formula:
C98H138N26O29S
Molecular Weight:
2176.4 g/mol
(2S)-2-[[(2S)-6-Amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid
CAS No.: 19941-13-0
Main Products
VCID: VC0034850
Molecular Formula: C98H138N26O29S
Molecular Weight: 2176.4 g/mol
CAS No. | 19941-13-0 |
---|---|
Product Name | (2S)-2-[[(2S)-6-Amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid |
Molecular Formula | C98H138N26O29S |
Molecular Weight | 2176.4 g/mol |
IUPAC Name | (2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid |
Standard InChI | InChI=1S/C98H138N26O29S/c1-154-40-33-66(115-85(140)61(19-7-9-34-99)112-91(146)68(42-54-25-27-57(126)28-26-54)120-93(148)73-22-12-37-122(73)77(128)50-108-83(138)64(29-31-78(129)130)111-82(137)59(101)45-80(133)134)89(144)114-65(30-32-79(131)132)88(143)119-70(44-56-48-104-52-109-56)92(147)117-67(41-53-15-3-2-4-16-53)90(145)113-63(21-11-36-105-98(102)103)86(141)118-69(43-55-47-106-60-18-6-5-17-58(55)60)84(139)107-49-76(127)110-72(51-125)95(150)124-39-14-24-75(124)96(151)123-38-13-23-74(123)94(149)116-62(20-8-10-35-100)87(142)121-71(97(152)153)46-81(135)136/h2-6,15-18,25-28,47-48,52,59,61-75,106,125-126H,7-14,19-24,29-46,49-51,99-101H2,1H3,(H,104,109)(H,107,139)(H,108,138)(H,110,127)(H,111,137)(H,112,146)(H,113,145)(H,114,144)(H,115,140)(H,116,149)(H,117,147)(H,118,141)(H,119,143)(H,120,148)(H,121,142)(H,129,130)(H,131,132)(H,133,134)(H,135,136)(H,152,153)(H4,102,103,105)/t59-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-/m0/s1 |
Standard InChIKey | KGWQRCLFOYBGIG-VOWYHKLBSA-N |
Isomeric SMILES | CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@@H](CO)C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@@H]8CCCN8C(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N |
SMILES | CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CO)C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C8CCCN8C(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N |
Canonical SMILES | CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CO)C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C8CCCN8C(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N |
Sequence | DEGPYKMEHFRWGSPPKD |
PubChem Compound | 16138966 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume